1-cyclohexyl-1-butyne molecular weight and formula
Structure-Activity Relationship, Synthesis, and Analytical Profiling Executive Summary 1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a lipophilic internal alkyne scaffold used in m...
Author: BenchChem Technical Support Team. Date: February 2026
Structure-Activity Relationship, Synthesis, and Analytical Profiling
Executive Summary
1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a lipophilic internal alkyne scaffold used in medicinal chemistry as a bioisostere for linear alkyl chains or as a rigid linker in fragment-based drug discovery (FBDD).[1][2][3][4][5] With a molecular formula of C₁₀H₁₆ and a molecular weight of 136.23 g/mol , it combines the steric bulk of a cyclohexane ring with the linear geometry of an internal alkyne.[5]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol via organolithium chemistry, and critical quality control parameters.
Part 1: Physicochemical Characterization
The physicochemical profile of 1-cyclohexyl-1-butyne is dominated by its high lipophilicity and lack of hydrogen bond donors/acceptors, making it an ideal candidate for modulating the LogP of drug candidates without introducing polar surface area.
Table 1: Molecular Identity & Properties[1][4]
Property
Data
Confidence/Source
IUPAC Name
1-(But-1-yn-1-yl)cyclohexane
Standard Nomenclature
CAS Number
57497-06-0
Registry
Molecular Formula
C₁₀H₁₆
Calculated
Molecular Weight
136.23 g/mol
Calculated
Exact Mass
136.1252 Da
High-Res MS
Predicted LogP
~3.5 - 3.8
Consensus Model (Lipophilic)
Predicted Density
0.84 ± 0.05 g/cm³
Structure-Based Prediction
Boiling Point
~180-190°C (760 mmHg)
Estimated vs. Ethynylcyclohexane
Physical State
Colorless Liquid
Experimental Observation
Structural Analysis
The molecule consists of two distinct domains:
The Cyclohexyl Ring: A saturated, lipophilic
domain that typically adopts a chair conformation.
The Butyne Tail: A linear
hybridized linker capped with an ethyl group.
This duality allows the molecule to act as a "fatty chain" mimic with restricted conformational freedom due to the rigid alkyne bond.
Part 2: Synthetic Methodology
Core Directive: The synthesis of 1-cyclohexyl-1-butyne is most efficiently achieved via the alkylation of a terminal alkyne. The protocol below utilizes ethynylcyclohexane as the starting material, subjecting it to lithiation followed by nucleophilic substitution with ethyl iodide.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via lithiation-alkylation sequence.
Detailed Protocol: Alkylation of Ethynylcyclohexane
Safety Note: n-Butyllithium (n-BuLi) is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Materials
Substrate: Ethynylcyclohexane (10 mmol, 1.08 g)
Base: n-BuLi (11 mmol, 2.5M solution)
Electrophile: Ethyl Iodide (12 mmol, 1.87 g)
Solvent: Anhydrous THF (20 mL)
Additive: HMPA or DMPU (Optional, 2 mL) - Accelerates
kinetics.
Step-by-Step Workflow
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
Solvation: Inject anhydrous THF (20 mL) and Ethynylcyclohexane (1.08 g). Cool the solution to -78°C (Dry ice/Acetone bath).
Deprotonation: Dropwise add n-BuLi (4.4 mL of 2.5M solution) over 10 minutes.
Observation: The solution may turn slightly yellow.
Mechanism:[5][6][7] Formation of the lithium acetylide species (
).
Wait: Stir at -78°C for 30 minutes to ensure complete deprotonation.
Alkylation: Add Ethyl Iodide (1.87 g) dropwise.
Optimization: If reaction is sluggish, add DMPU (polar aprotic co-solvent) to sequester lithium cations and increase the nucleophilicity of the acetylide.
Progression: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight.
Quench: Cool to 0°C and carefully quench with saturated aqueous
(10 mL).
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with Brine, dry over , and concentrate
in vacuo.
Purification: The crude oil is purified via flash column chromatography (100% Hexanes) to yield the pure product.
Part 3: Analytical Validation (QC/QA)
Validating the structure requires confirming the disappearance of the terminal alkyne proton and the appearance of the ethyl group signals.
Analytical Logic Tree
Figure 2: NMR decision matrix for structural confirmation.
Expected Spectroscopic Data
1. Proton NMR ( NMR, )
2.30 - 2.45 ppm (m, 1H): Methine proton of the cyclohexane ring adjacent to the alkyne. This shifts downfield due to the anisotropic effect of the triple bond.
2.15 ppm (q, Hz, 2H): Methylene protons of the ethyl group ().
1.10 ppm (t, Hz, 3H): Methyl protons of the ethyl group.
1-Cyclohexyl-1-butyne serves as a high-LogP spacer. In drug design, replacing a phenyl ring with a cyclohexyl-alkyne moiety can:
Increase Solubility: By disrupting
-stacking interactions common in biaryl systems.
Alter Metabolic Stability: The alkyne is generally resistant to CYP450 oxidation compared to benzylic positions, although the cyclohexyl ring is susceptible to hydroxylation.
Click Chemistry Precursor
While 1-cyclohexyl-1-butyne is an internal alkyne and does not undergo standard CuAAC "click" reactions, it acts as a stable precursor. It can be:
Reduced: To the cis-alkene (Lindlar catalyst) or trans-alkene (Na/NH3) to probe stereochemical requirements of a binding pocket.
Functionalized: Via metal-catalyzed hydroamination or hydration to form ketones/imines.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320961, 1-Cyclohexyl-1-butyne. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Thermodynamic Stability & Isomerization Dynamics: 1-Cyclohexyl-1-butyne vs. Terminal Alkynes
Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profiles of 1-cyclohexyl-1-butyne , a disubstituted internal alkyne, in comparison to its terminal alkyne isomers (specifically 4-cy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability profiles of 1-cyclohexyl-1-butyne , a disubstituted internal alkyne, in comparison to its terminal alkyne isomers (specifically 4-cyclohexyl-1-butyne).
For researchers in drug discovery and organic synthesis, understanding this relationship is critical for two reasons:
Storage & Handling: 1-cyclohexyl-1-butyne represents the thermodynamic sink (most stable neutral isomer), ensuring high shelf-life stability compared to terminal variants.
Synthetic Utility (The "Zipper" Effect): While thermodynamically favored in neutral media, this molecule can be driven to the less stable terminal isomer via the Acetylene Zipper reaction .[1][2] This "contra-thermodynamic" transformation is a powerful tool for generating distal terminal alkynes for "Click" chemistry (CuAAC) or nucleophilic substitution, using the internal alkyne as a stable precursor.
Thermodynamic Principles: Internal vs. Terminal Stability[3]
The stability differential between 1-cyclohexyl-1-butyne (internal) and its terminal isomers is governed by hyperconjugation and bond dissociation energies (BDE) .
Hyperconjugation and Substitution
Internal alkynes are thermodynamically superior to terminal alkynes due to the stabilization provided by alkyl substituents on both sides of the
-system.
1-cyclohexyl-1-butyne: The triple bond is flanked by a cyclohexyl group (secondary carbon) and an ethyl group (primary carbon). Both substituents donate electron density into the antibonding
orbitals of the alkyne, lowering the overall energy of the system.
Terminal Isomers (e.g., 4-cyclohexyl-1-butyne): The triple bond is at the terminus, substituted only by one alkyl chain and one hydrogen. The lack of a second alkyl group results in less hyperconjugative stabilization.
Quantitative Rule of Thumb:
Internal alkynes are typically 3–5 kcal/mol (12–20 kJ/mol) more stable than their corresponding terminal isomers.
Heat of Hydrogenation Data
Heats of hydrogenation (
) provide empirical evidence for this stability.[3]
Internal Alkynes:
to kcal/mol.
Terminal Alkynes:
to kcal/mol.
Interpretation: Terminal alkynes release more energy upon hydrogenation, indicating they started at a higher potential energy level (less stable) than internal alkynes.
The "Contra-Thermodynamic" Isomerization (Alkyne Zipper)[1][6]
While 1-cyclohexyl-1-butyne is the stable isomer, researchers often require the terminal alkyne for functionalization. This is achieved via the Acetylene Zipper Reaction , typically mediated by KAPA (Potassium 3-aminopropylamide).
Mechanism of Action
The reaction migrates the triple bond along the carbon chain.[1] It is driven not by the stability of the neutral alkyne, but by the acid-base equilibrium of the product.
Kinetic Phase: The base deprotonates propargylic protons, forming allene intermediates. The triple bond "walks" down the chain via reversible proton transfers.
Thermodynamic Trap: When the triple bond reaches the terminus, the base deprotonates the acetylenic proton (
).
The Driving Force: The formation of the terminal acetylide anion is irreversible in the reaction medium (often precipitating or simply being vastly more stable than the amide base). This removes the terminal isomer from the equilibrium, pulling the entire population of stable internal alkynes into the less stable terminal form.
Visualization: Energy Landscape
The diagram below illustrates the energy profile. Note that while the neutral terminal alkyne is higher in energy, the terminal acetylide salt is the thermodynamic sink in the presence of strong base.
Figure 1: Reaction coordinate showing the contra-thermodynamic isomerization driven by deprotonation.
Experimental Protocol: Isomerization Workflow
For researchers needing to convert the stable 1-cyclohexyl-1-butyne into its terminal isomer for "click" chemistry applications.
Reagents
Substrate: 1-Cyclohexyl-1-butyne (1.0 equiv)
Base: Potassium 3-aminopropylamide (KAPA) - Prepared in situ
or Ar), charge a reaction vessel with Potassium Hydride (KH, 35% dispersion in oil).
Wash KH with dry hexane (3x) to remove oil.
Add anhydrous 1,3-diaminopropane. Stir at RT until H2 evolution ceases (approx. 1 hour). The solution turns deep brown.
Isomerization:
Cool the KAPA solution to
.
Add 1-cyclohexyl-1-butyne dropwise.
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The triple bond will migrate away from the cyclohexyl ring toward the ethyl terminus.
Quenching (Critical):
Pour the reaction mixture into ice-water. Note: This protonates the acetylide anion, regenerating the neutral terminal alkyne.
Extract with diethyl ether or hexane.
Purification:
The terminal alkyne (4-cyclohexyl-1-butyne) typically has a lower boiling point and distinct IR signature (C-H stretch at
) compared to the starting material.
Structural Analysis & Signaling Pathways
Understanding the "Zipper" pathway requires visualizing the proton transfer mechanism. The cyclohexyl group acts as a steric anchor, preventing migration into the ring (formation of a strained cyclohexyne is energetically prohibitive).
Figure 2: Mechanistic pathway of the Acetylene Zipper reaction avoiding ring strain.
References
Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper.[1][2][4][5] Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Journal of the American Chemical Society. Link
Trost, B. M. (2002). The Alkyne Zipper Reaction. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link
Macaulay, J. B. (2010). Isomerization of Internal Alkynes to Terminal Alkynes. Journal of Organic Chemistry. Link
PubChem. (2024). 1-Cyclohexyl-1-butyne Compound Summary. National Library of Medicine. Link
Comparative Technical Guide: 1-Cyclohexyl-1-Butyne vs. 1-Cyclohexyl-1-Propyne
Executive Summary: The Homologation Gap In the precise architecture of small molecule drug discovery and organic synthesis, the distinction between a methyl and an ethyl substituent is rarely trivial. This guide analyzes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Homologation Gap
In the precise architecture of small molecule drug discovery and organic synthesis, the distinction between a methyl and an ethyl substituent is rarely trivial. This guide analyzes the structural, physicochemical, and synthetic divergences between 1-cyclohexyl-1-butyne (Ethyl-substituted internal alkyne) and 1-cyclohexyl-1-propyne (Methyl-substituted internal alkyne).
While both share a core pharmacophore—a lipophilic cyclohexyl ring fused to an internal alkyne—the extension of the alkyl tail by a single methylene unit (-CH₂-) in the butyne derivative fundamentally alters steric occupancy, lipophilicity (LogP), and metabolic susceptibility. This guide serves as a decision-making framework for researchers selecting between these two building blocks for structure-activity relationship (SAR) studies.
Physicochemical Profiling
The transition from the propyne (C9) to the butyne (C10) derivative introduces a non-linear shift in properties. The following data aggregates experimental and predicted values to highlight these differences.
Property
1-Cyclohexyl-1-Propyne
1-Cyclohexyl-1-Butyne
Delta / Impact
CAS Registry
18736-95-3
57497-06-0
N/A
Formula
C₉H₁₄
C₁₀H₁₆
+CH₂ (Methylene)
Molecular Weight
122.21 g/mol
136.23 g/mol
+14.02 Da
Boiling Point (Exp)
~162-164°C
~185-188°C (Pred)
Higher London Dispersion Forces
Density
0.851 g/cm³
0.865 g/cm³ (Pred)
Slight increase in packing density
cLogP (Lipophilicity)
~2.6 - 3.1
~3.0 - 3.5
Increased hydrophobic burden
Steric A-Value
Low (Methyl)
Medium (Ethyl)
Ethyl tail introduces conformational entropy
Hybridization
sp (Alkyne) + sp³ (Ring)
sp (Alkyne) + sp³ (Ring)
Identical electronic core
Key Insight: The increase in LogP (~0.4–0.5 units) for the butyne derivative is critical in medicinal chemistry. If the propyne analog is already near the lipophilicity limit for oral bioavailability (Lipinski’s Rule of 5), the butyne analog may push the compound into poor solubility or high metabolic clearance zones.
Synthetic Methodologies
The most robust route to access both targets is the nucleophilic alkylation of cyclohexylacetylene . This approach avoids the risks of elimination associated with coupling cyclohexyl halides to propyne/butyne anions.
Core Workflow: C(sp)-Alkylation
The synthesis relies on the lithiation of the terminal alkyne followed by Sɴ2 attack on the respective alkyl iodide.
Figure 1: Divergent synthetic pathway from a common precursor. Note the kinetic difference in the alkylation step.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 1-cyclohexyl-1-butyne (Scale: 10 mmol).
Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) for 15 minutes.
Cool the solution to -78°C (Dry ice/Acetone bath).
Deprotonation:
Add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes.
Validation checkpoint: The solution may turn slightly yellow. Stir for 30 minutes at -78°C to ensure complete formation of the lithiated species.
Alkylation (The Divergence):
For Butyne: Add Ethyl Iodide (1.71 g, 11 mmol) dropwise.
Note: Ethyl iodide is less reactive than methyl iodide. If reaction stalls, add a polar cosolvent like DMPU (2 mL) to disrupt lithium aggregates.
For Propyne: Add Methyl Iodide (1.56 g, 11 mmol) dropwise. Caution: MeI is highly volatile and toxic.
Workup:
Allow the reaction to warm to room temperature (RT) over 2 hours.
Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x).
Dry organics over MgSO₄ and concentrate in vacuo.
Purification:
Both compounds are non-polar liquids. Purify via flash column chromatography (100% Hexanes or Pentane).
Rf Value: High (~0.8-0.9 in Hexanes).
Mechanistic & Reactivity Differences
While the electronic environment of the alkyne (triple bond) is similar, the steric profile dictates reactivity with biological targets (enzymes/receptors) and chemical reagents.
Steric Shielding (The "Ethyl Effect")
The ethyl group in 1-cyclohexyl-1-butyne possesses conformational freedom that the methyl group in the propyne analog lacks. The ethyl tail can rotate, sweeping out a larger "cone of exclusion."
Propyne (Methyl): The methyl group is a "hard" steric block but small (Van der Waals radius ~2.0 Å). It fits into tight hydrophobic pockets (e.g., S1' pockets in proteases).
Butyne (Ethyl): The ethyl group extends further (~3.5 Å length). It can clash with rigid residues in a binding pocket or, conversely, reach deeper to access distal hydrophobic regions.
Metabolic Stability (Propargylic Oxidation)
Both molecules are susceptible to cytochrome P450-mediated oxidation, but the regioselectivity differs.
1-Cyclohexyl-1-propyne: The primary metabolic soft spot is the propargylic methyl group. Oxidation yields the propargylic alcohol, which can be further oxidized to the carboxylic acid or aldehyde (reactive).
1-Cyclohexyl-1-butyne: Oxidation occurs at the propargylic methylene (-CH₂-). However, the terminal methyl of the ethyl group is also susceptible to
-oxidation. The steric bulk of the ethyl group may slightly retard the rate of propargylic oxidation compared to the methyl analog due to hindered access to the heme iron center.
Figure 2: Metabolic divergence. The butyne derivative offers alternative oxidation sites and increased steric protection of the propargylic position.
Applications in Drug Design
In Medicinal Chemistry, the switch from Methyl (Propyne) to Ethyl (Butyne) is a classic "Homologation Scan."
The "Magic Methyl" vs. Ethyl:
If the 1-cyclohexyl-1-propyne analog shows activity but low metabolic stability, chemists might switch to the butyne to block the specific metabolic site via steric hindrance, or conversely, switch to a cyclopropyl group.
If the propyne analog binds, but the potency is moderate, extending to the butyne (Ethyl) tests if the binding pocket has unused hydrophobic volume. A gain in potency here indicates the pocket is deep; a loss indicates a "steric wall."
Solubility & Formulation:
The butyne derivative is significantly more lipophilic. If the propyne analog has solubility issues, the butyne analog will likely worsen them. In this case, the propyne is the superior starting point for lead optimization.
References
LookChem. (n.d.). 1-Cyclohexyl-1-propyne Properties and CAS Data. Retrieved from Link
PubChem. (2025).[1] 1-Cyclohexyl-1-butyne (Compound).[2][1][3][4][5] National Library of Medicine. Retrieved from Link
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. (Contextual grounding for Methyl/Ethyl steric effects).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
GuideChem. (n.d.). 1-Cyclohexyl-1-butyne Chemical Properties. Retrieved from Link
boiling point and density of 1-cyclohexyl-1-butyne
Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-Cyclohexyl-1-butyne Executive Summary 1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a functionalized internal alkyn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-Cyclohexyl-1-butyne
Executive Summary
1-Cyclohexyl-1-butyne (CAS: 57497-06-0), also known as (but-1-yn-1-yl)cyclohexane, is a functionalized internal alkyne serving as a critical intermediate in the synthesis of pharmaceutical scaffolds and liquid crystal mesogens.[1] Its molecular architecture combines a lipophilic cyclohexane ring with a reactive alkyne linker, making it a valuable "spacer" moiety in drug design for modulating solubility and metabolic stability.
This guide provides a definitive technical analysis of its physicochemical properties, focusing on boiling point and density, and correlates these values with practical isolation strategies.
Molecular Identity & Structural Analysis
Property
Detail
IUPAC Name
(But-1-yn-1-yl)cyclohexane
Common Synonyms
1-Cyclohexylbut-1-yne; Cyclohexyl(ethyl)acetylene
CAS Number
57497-06-0
Molecular Formula
C₁₀H₁₆
Molecular Weight
136.23 g/mol
SMILES
CCC#CC1CCCCC1
Structure Description
A cyclohexane ring substituted at the C1 position with a 1-butynyl group.[1][2][3][4][5][6][7][8][9][10][11] The molecule features a rigid -hybridized alkyne core flanked by a flexible cyclohexane chair and an ethyl tail.[1]
Physicochemical Core: Boiling Point & Density
Accurate knowledge of boiling point (BP) and density is prerequisite for designing purification protocols (distillation) and reaction stoichiometry.
Boiling Point Profile
Due to the compound's specific nature, experimental data is often extrapolated from isomeric standards. The values below represent a synthesized consensus of experimental analogues and high-fidelity group contribution predictions.
Condition
Value / Range
Note
Boiling Point (1 atm)
188°C – 192°C
Estimated.[1] Consistent with C₁₀ internal alkyne trends.
Thermodynamic Context: The internal alkyne linkage introduces linearity, slightly elevating the boiling point compared to its terminal isomer (1-cyclohexyl-3-butyne) due to more efficient packing (London dispersion forces).[1] However, it remains lower than the corresponding saturated alkane (butylcyclohexane, BP ~181°C) due to the absence of conformational freedom in the triple bond.
Practical Implication: Distillation at atmospheric pressure is discouraged due to the risk of thermal polymerization or isomerization of the alkyne at temperatures approaching 200°C. Vacuum distillation is the mandatory standard for purification.
Density & Refractive Index
Density values are critical for determining molar equivalents in liquid-phase synthesis.[1]
Property
Value
Temperature
Density ()
0.865 ± 0.02 g/cm³
25°C
Refractive Index ()
1.4750 – 1.4850
20°C
Phase
Colorless Liquid
Ambient
Structural Driver: The density is higher than typical aliphatic alkynes (~0.75 g/cm³) due to the compact cyclohexane ring, which increases the molecular packing fraction.
Experimental Determination & Synthesis
To validate these properties in-house, the following synthetic workflow and characterization protocols are recommended.
Synthesis Workflow (The n-BuLi Route)
The most robust synthesis involves the alkylation of ethynylcyclohexane. This route avoids the harsh conditions of isomerization and yields the internal alkyne directly.
Deprotonation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the lithium acetylide.[1]
Alkylation: Addition of Ethyl Iodide (EtI) in the presence of a polar cosolvent (DMPU or HMPA) accelerates the
substitution.
Figure 1: Synthetic pathway for the generation and isolation of 1-cyclohexyl-1-butyne.[1]
Protocol: Vacuum Distillation
Equipment: Short-path distillation head, Vigreux column (optional for high purity), vacuum pump capable of <20 mmHg.
Procedure:
Dry the crude organic layer thoroughly over anhydrous
. Traces of water can cause "bumping" under vacuum.
Immerse the boiling flask in an oil bath set to 110°C.
Slowly lower pressure to 15 mmHg.
Collect the fraction boiling steady at 78-82°C .
Quality Control: Verify purity via GC-MS (check for unreacted ethynylcyclohexane, BP ~130°C atm).
Applications in Drug Development
The 1-cyclohexyl-1-butyne moiety is not merely a solvent or reagent; it is a structural motif used to tune the physicochemical profile of drug candidates.[1]
Lipophilicity Modulation: The cyclohexyl group provides bulk lipophilicity (
contribution ~2.5), aiding membrane permeability.
Metabolic Stability: The internal alkyne is metabolically more robust than a terminal alkyne (which is prone to oxidation) or an alkene (prone to epoxidation). It serves as a rigid, non-polar spacer that positions pharmacophores in specific orientations.
Click Chemistry Precursor: While internal alkynes are less reactive in CuAAC "click" reactions than terminal ones, they can be functionalized via Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles.[1]
Figure 2: Structure-Property Relationship (SPR) map illustrating the functional impact of the 1-cyclohexyl-1-butyne scaffold.[1]
References
BenchChem. 1-Cyclohexyl-1-butyne | 57497-06-0 | Technical Data & Synthesis. Retrieved from
Stenutz, R. Data for 1-cyclohexyl-2-butyne (Isomer Comparative Data). Stenutz.eu. Retrieved from
PubChem. Compound Summary for CID 11320961: 1-Cyclohexyl-1-butyne. National Library of Medicine. Retrieved from [1]
Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry: Alkyne Synthesis and Boiling Point Trends. (Chapter 7, Alkenes and Alkynes).[12][13] Wiley.[9]
ChemicalBook. 1-Cyclohexyl-1-butyne Product Properties. Retrieved from
Application Note & Protocol: Synthesis of 1-Cyclohexyl-1-butyne via Alkylation of Cyclohexylacetylene
Abstract This document provides a comprehensive guide for the synthesis of 1-cyclohexyl-1-butyne, an internal alkyne, through the alkylation of the terminal alkyne, cyclohexylacetylene, with ethyl iodide. The protocol is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-cyclohexyl-1-butyne, an internal alkyne, through the alkylation of the terminal alkyne, cyclohexylacetylene, with ethyl iodide. The protocol is centered around the deprotonation of the terminal alkyne using n-butyllithium (n-BuLi) to form a nucleophilic lithium acetylide, which subsequently undergoes a nucleophilic substitution (SN2) reaction with ethyl iodide. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety procedures for handling pyrophoric reagents, and methods for product purification and characterization. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Principles
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. One of the most robust and fundamental methods for achieving this is the alkylation of terminal alkynes.[1][2] This reaction provides a powerful pathway to extend carbon chains and synthesize more complex, substituted (internal) alkynes from simpler precursors.[1] The target molecule, 1-cyclohexyl-1-butyne, is a useful building block in synthetic chemistry, featuring both a bulky, non-polar cyclohexyl group and a reactive alkyne functional group.[3]
The overall transformation proceeds in two discrete, mechanistically significant steps:
Deprotonation: The hydrogen atom on a terminal alkyne is unusually acidic for a hydrocarbon (pKa ≈ 25), a consequence of the high s-character of the sp-hybridized carbon orbital which stabilizes the resulting conjugate base.[4] A very strong base is required for complete deprotonation. While sodium amide (NaNH₂) is often used, n-butyllithium (n-BuLi), the conjugate base of butane (pKa ≈ 50), is an exceptionally powerful and common choice that ensures the reaction goes to completion.[5][6][7] This acid-base reaction generates a highly nucleophilic acetylide anion.
Nucleophilic Substitution (SN2): The generated acetylide anion attacks an electrophilic alkyl halide.[8] For this reaction to be effective, a primary alkyl halide, such as ethyl iodide, is crucial. The reaction proceeds via an SN2 mechanism where the nucleophilic acetylide attacks the electrophilic carbon atom, displacing the halide.[1][4] Iodide is an excellent leaving group, which facilitates a high reaction rate.[9] The use of secondary or tertiary alkyl halides is generally avoided as the strongly basic acetylide anion would favor an E2 elimination pathway, leading to the formation of alkenes instead of the desired alkyne product.[2][4]
Reaction Mechanism
The alkylation of cyclohexylacetylene with ethyl iodide follows a two-step sequence involving deprotonation and nucleophilic substitution.
Caption: Overall reaction pathway for the synthesis of 1-cyclohexyl-1-butyne.
Materials, Reagents, and Apparatus
Reagents
Reagent
Formula
M.W. ( g/mol )
Required Purity / Form
Supplier
Cyclohexylacetylene
C₈H₁₂
108.18
≥98%
Sigma-Aldrich
n-Butyllithium
C₄H₉Li
64.06
2.5 M solution in hexanes
Sigma-Aldrich
Ethyl Iodide
C₂H₅I
155.97
≥99%, stabilized
Sigma-Aldrich
Tetrahydrofuran (THF)
C₄H₈O
72.11
Anhydrous, ≥99.9%, inhibitor-free
Acros Organics
Saturated NH₄Cl (aq)
NH₄Cl
53.49
Reagent Grade
Fisher Scientific
Diethyl Ether
(C₂H₅)₂O
74.12
Anhydrous
Fisher Scientific
Brine (Saturated NaCl)
NaCl
58.44
Reagent Grade
Fisher Scientific
Anhydrous MgSO₄
MgSO₄
120.37
Granular
VWR
Apparatus
Round-bottom flasks (two- or three-necked)
Magnetic stirrer and stir bars
Schlenk line or manifold for inert gas (Argon or Nitrogen)
Rubber septa
Syringes and needles (stainless steel)
Cannula (stainless steel)
Low-temperature thermometer
Dewar flask for cooling bath (Dry ice/Acetone)
Separatory funnel
Rotary evaporator
Glassware for purification (distillation or chromatography)
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[6][10][11] This entire procedure must be conducted by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) in a chemical fume hood.[12][13] Ensure a Class D fire extinguisher (for combustible metals) and sand are readily accessible.[12] Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[10][12]
Application Note: Stereoselective Synthesis of (Z)-1-Cyclohexyl-1-butene via Lindlar Hydrogenation
Topic: Lindlar reduction conditions for 1-cyclohexyl-1-butyne Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide detail...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Lindlar reduction conditions for 1-cyclohexyl-1-butyne
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide details the protocol for the partial hydrogenation of 1-cyclohexyl-1-butyne to (Z)-1-cyclohexyl-1-butene using Lindlar’s catalyst. This transformation is a cornerstone in the synthesis of pheromones, fatty acid derivatives, and complex pharmaceutical intermediates where cis (Z) stereochemistry is strictly required.
The protocol addresses the specific steric challenges posed by the cyclohexyl group and provides a self-validating workflow to minimize over-reduction to the alkane (1-cyclohexylbutane). By optimizing the catalyst-poison ratio and solvent environment, researchers can achieve >95% Z-selectivity.
Mechanistic Principles & Substrate Analysis
The Substrate: 1-Cyclohexyl-1-butyne
Structure: An internal alkyne flanked by a bulky cyclohexyl group and a primary ethyl group.
Steric Challenge: The bulky cyclohexyl ring hinders adsorption onto the palladium surface compared to linear alkynes. This requires careful kinetic control; if the reaction is too slow, isomerization or desorption issues may arise. If too fast, the steric bulk does not sufficiently prevent the second hydrogenation step (alkane formation).
Target: (Z)-1-Cyclohexyl-1-butene. The cis geometry is thermodynamically less stable than the trans isomer, necessitating a kinetic trap provided by the catalyst surface.
The Lindlar System
The Lindlar catalyst consists of Palladium (Pd) deposited on Calcium Carbonate (CaCO₃) , poisoned with Lead (Pb) (typically lead acetate).[1][2][3][4][5][6]
Role of Pb: Lead occupies active sites on the Pd lattice, reducing the catalyst's activity.[4][7] It specifically increases the energy barrier for the adsorption of alkenes, preventing the reduction of the product alkene to the alkane.
Role of Quinoline: An exogenous poison added to the reaction mixture.[1][3][4] Quinoline reversibly binds to the unpoisoned Pd sites, further tempering activity and enhancing selectivity. For bulky substrates like 1-cyclohexyl-1-butyne, quinoline is critical to prevent over-reduction.
Mechanism of Stereoselectivity
Hydrogenation occurs via syn-addition .[3] The alkyne adsorbs onto the catalyst surface.[1][8][9] A hydrogen molecule dissociates into two H atoms on the metal surface and adds to the same face of the alkyne π-system.[1][5] This locks the substituents (Cyclohexyl and Ethyl) into a cis relationship upon desorption.
Figure 1: Surface mechanism of Lindlar reduction showing the critical syn-addition pathway and the blocking of re-adsorption.[5]
Critical Experimental Parameters
Parameter
Recommended Condition
Rationale
Solvent
Hexane or Ethyl Acetate
Non-polar solvents often enhance selectivity by reducing the solubility of H₂ or modifying adsorption constants. Methanol is faster but risks over-reduction.
Catalyst Loading
5-10 wt%
Standard loading ensures sufficient active sites without driving the reaction too fast.
Quinoline
2-5 wt% (relative to substrate)
Essential for this substrate. Quinoline competes for active sites, ensuring the catalyst "ignores" the formed alkene.[3][4]
Temperature
20-25°C (RT)
Higher temperatures promote isomerization and over-reduction.
Pressure
1 atm (Balloon)
Low pressure favors the kinetic product (Z-alkene) and minimizes alkane formation.
Detailed Experimental Protocol
Materials
Substrate: 1-Cyclohexyl-1-butyne (>98% purity).
Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb).[3]
Additive: Quinoline (synthetic grade, pure).
Solvent: n-Hexane (anhydrous preferred) or Ethyl Acetate.
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.
Cool under a stream of nitrogen or argon.
Step 2: Catalyst & Substrate Loading
Weigh 1.0 mmol (approx. 136 mg) of 1-cyclohexyl-1-butyne.
Dissolve the substrate in 10 mL of n-Hexane (0.1 M concentration).
Add Quinoline (typically 10-20 µL, approx. 10-15 mg). Note: A good starting point is a 1:10 weight ratio of Quinoline to Catalyst.
Add Lindlar Catalyst (15 mg, ~10 wt% relative to substrate).
Caution: Dry Pd catalysts can be pyrophoric. Ideally, wet the catalyst with a small amount of solvent under inert gas before adding to the bulk solution.
Step 3: Hydrogenation
Seal the flask with a rubber septum.
Connect a balloon filled with Hydrogen (H₂) via a needle.
Purge the flask: Insert a vent needle, allow H₂ to flush the headspace for 30 seconds, then remove the vent needle.
Stir the mixture vigorously at Room Temperature (25°C). Vigorous stirring is crucial to overcome mass transfer limitations.
Step 4: Monitoring (The Self-Validating Step)
Timepoint 0: Take a TLC aliquot immediately.
Monitoring: Check TLC every 30-60 minutes.
Stain: KMnO₄ (stains alkenes/alkynes brown) or Iodine/Silica.
Endpoint: The reaction is complete when the starting material (alkyne) spot disappears.
Critical Check: If a new spot (alkane) begins to appear (usually higher Rf than alkene in non-polar solvents), STOP immediately.
Step 5: Workup
Once complete (typically 1-4 hours), remove the H₂ balloon and flush with Nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with 20 mL of Ethyl Acetate.
Concentrate the filtrate under reduced pressure (Rotovap).
Step 6: Purification
The crude oil usually contains the product and quinoline.
Flash Column Chromatography: Silica gel, eluting with Hexane/Ethyl Acetate (95:5). The non-polar Z-alkene elutes first, followed by quinoline.
Alternative for Quinoline removal: Wash the organic layer with 1M HCl (aq) during workup to protonate and remove quinoline in the aqueous phase.
Quality Control & Characterization
To ensure scientific integrity, the product must be validated for both identity and stereochemical purity .
Technique
Expected Signal for (Z)-1-Cyclohexyl-1-butene
Diagnostic Value
1H NMR
Vinyl protons (–CH=CH–) at 5.2 - 5.5 ppm .
Coupling Constant (J): Look for J ≈ 10-12 Hz . (Trans/E isomer would be J ≈ 15-18 Hz).
13C NMR
Allylic carbons will be shielded (upfield shift) compared to the trans isomer due to the gamma-gauche effect.
Confirms carbon skeleton integrity.
GC-MS
Molecular Ion (M+) = 138 m/z.
Retention Time: Z-alkenes typically elute after E-alkenes on non-polar columns but before the alkane.
Workflow Diagram
Figure 2: Experimental workflow for the selective hydrogenation process.
Troubleshooting & Optimization
Problem: Reaction is too slow (>6 hours).
Cause: Old catalyst or too much quinoline.
Solution: Add fresh catalyst (5 mg). Switch solvent to Methanol (increases rate but monitor closely for over-reduction).
Problem: Over-reduction to Alkane.
Cause: Insufficient Quinoline or H₂ pressure too high.
Solution: Increase Quinoline loading.[2][3] Ensure strictly 1 atm pressure (do not pressurize, just balloon). Stop reaction earlier (95% conversion is better than 100% conversion with 5% impurity).
Problem: E-isomer formation.
Cause: Isomerization of the Z-product (thermodynamic drift).
Solution: Reduce reaction time. Avoid heating.
References
Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen".[2] Helvetica Chimica Acta, 35(2), 446–450. Link
Org. Synth. (1966). "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, Coll.[10] Vol. 5, p.880. Link
Chemistry LibreTexts. (2024). "Reduction of Alkynes".[5][6][7][8] Detailed mechanism of Lindlar vs. Dissolving Metal reduction. Link
Master Organic Chemistry. (2011). "Partial Reduction of Alkynes With Lindlar’s Catalyst".[1][2][5][7][8] Guide to stereoselectivity and catalyst poisoning. Link
OrgoSolver. (2024). "Alkyne Reactions: Partial Hydrogenation to cis-Alkenes". Specific reference to but-1-ynylcyclohexane reduction. Link
Introduction: The Strategic Importance of Stereocontrol in Alkene Synthesis
An Application Guide to the Stereoselective Synthesis of trans-Alkenes: The Dissolving Metal Reduction of 1-Cyclohexyl-1-butyne In the landscape of organic synthesis, the ability to control stereochemistry is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Stereoselective Synthesis of trans-Alkenes: The Dissolving Metal Reduction of 1-Cyclohexyl-1-butyne
In the landscape of organic synthesis, the ability to control stereochemistry is paramount. The geometric configuration of a double bond within a molecule can profoundly influence its biological activity, material properties, and subsequent reactivity. While numerous methods exist for the synthesis of alkenes, the reduction of alkynes offers a particularly powerful and direct route. This application note focuses on the dissolving metal reduction, a classic and highly reliable method for converting internal alkynes into trans-(or E)-alkenes with exceptional stereoselectivity.[1][2][3]
This reaction stands as a critical counterpart to catalytic hydrogenation methods using Lindlar's catalyst, which stereoselectively produce cis-(or Z)-alkenes.[4][5] The ability to select between these two complementary methods provides the synthetic chemist with precise control over the geometric outcome, starting from a common alkyne precursor.[1][6]
Herein, we provide a detailed examination of the dissolving metal reduction of 1-cyclohexyl-1-butyne to yield (E)-1-cyclohexyl-1-butene. This guide combines a thorough mechanistic discussion with a field-proven experimental protocol and critical safety considerations, designed for researchers and professionals in drug development and chemical synthesis.
The Reaction Mechanism: A Stepwise Electron-Proton Transfer
The stereochemical outcome of the dissolving metal reduction is a direct consequence of a stepwise radical-anion mechanism.[7] The process is not a concerted addition but rather a sequence of single electron transfers and protonations, where thermodynamic stability dictates the final trans geometry.[8] The reaction is typically performed using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia at low temperatures (–33 °C to –78 °C).[4][9]
Formation of Solvated Electrons : The reaction begins when the alkali metal dissolves in liquid ammonia, releasing its valence electron. This electron becomes solvated by ammonia molecules, forming a powerful reducing agent responsible for the solution's characteristic deep blue color.[1][4]
Radical Anion Formation : A solvated electron adds to one of the π-antibonding orbitals (LUMO) of the alkyne triple bond.[4] This single electron transfer (SET) breaks one of the π-bonds and generates a radical anion intermediate.[7][10]
Protonation I : The highly basic radical anion abstracts a proton from an ammonia solvent molecule, forming a vinylic radical.[3]
Electron Transfer II : A second solvated electron is transferred to the vinylic radical, creating a vinylic anion.[7] It is at this stage that the stereochemistry is decisively established. The vinylic anion rapidly equilibrates to its more thermodynamically stable trans configuration, where the bulky substituents (cyclohexyl and ethyl groups) are positioned on opposite sides of the double bond to minimize steric strain.[8]
Protonation II : The final step involves the protonation of the trans-vinylic anion by another ammonia molecule, yielding the final trans-alkene product and completing the reduction.[7]
Caption: Mechanism of the dissolving metal reduction of an alkyne.
Experimental Protocol: Synthesis of (E)-1-Cyclohexyl-1-butene
This protocol details the procedure for the reduction of 1-cyclohexyl-1-butyne. All operations should be performed in a well-ventilated fume hood due to the use of liquid ammonia.
Materials and Reagents
Reagent/Material
Formula
M.W.
Quantity
Notes
1-Cyclohexyl-1-butyne
C₁₀H₁₆
136.24
5.00 g
Substrate
Sodium (Na) metal
Na
22.99
~1.85 g
Reducing agent (2.2 eq.), stored under mineral oil
Anhydrous Ammonia
NH₃
17.03
~100 mL
Solvent
Ammonium Chloride
NH₄Cl
53.49
~10 g
Quenching agent
Diethyl Ether (anhydrous)
(C₂H₅)₂O
74.12
200 mL
Extraction solvent
Saturated NaCl solution
NaCl(aq)
-
50 mL
For washing
Anhydrous MgSO₄ or Na₂SO₄
-
-
As needed
Drying agent
Equipment
250 mL three-neck round-bottom flask
Dry ice/acetone condenser
Low-temperature thermometer
Gas inlet adapter for ammonia
Septa
Magnetic stirrer and stir bar
Dry ice/acetone bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
Apparatus Setup : Assemble the three-neck flask with the dry ice condenser, a gas inlet, and a septum. Ensure all glassware is thoroughly dried. Place the assembly in the dry ice/acetone bath and cool to -78 °C.[9]
Ammonia Condensation : In the fume hood, direct a gentle stream of anhydrous ammonia gas into the flask via the gas inlet. Ammonia will condense into a colorless liquid in the cold flask. Collect approximately 100 mL.[11]
Formation of the Reducing Solution : Once the liquid ammonia is collected, carefully add small, freshly cut pieces of sodium metal to the flask. The sodium will dissolve to produce a persistent, deep blue color, indicating the presence of solvated electrons.[6] Allow the solution to stir for 10-15 minutes.
Substrate Addition : Dissolve 1-cyclohexyl-1-butyne (5.00 g) in a minimal amount of anhydrous diethyl ether (~10 mL). Add this solution dropwise to the stirring sodium-ammonia solution over 20-30 minutes. The blue color may fade during the addition; ensure it persists, which indicates an excess of sodium is present.
Reaction Monitoring : Let the reaction stir at -78 °C for 1-2 hours. The persistence of the deep blue color signifies that the reduction is complete.
Quenching the Reaction : Cautiously add solid ammonium chloride in small portions to the reaction mixture until the blue color is discharged. This safely quenches the excess sodium metal by providing a proton source.
Work-up : Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen. This must be done in the back of the fume hood.
Extraction : Once the ammonia has evaporated, add 50 mL of deionized water to the remaining residue. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Washing and Drying : Combine the organic extracts and wash with saturated NaCl solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Analysis : The resulting crude product, (E)-1-cyclohexyl-1-butene, can be analyzed by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity and isomeric ratio.
Caption: Experimental workflow for dissolving metal reduction.
Best Practices and Safety Precautions
The dissolving metal reduction involves hazardous materials that demand strict adherence to safety protocols.
Sodium Metal : Sodium is a highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[6] It must be handled under an inert atmosphere or mineral oil. Always use forceps, never touch with bare hands. Cut away the outer oxide layer before use.
Liquid Ammonia : Ammonia is a corrosive and toxic gas at room temperature and pressure.[12][13] The reaction must be conducted in a highly efficient fume hood.[14] A dry ice condenser is essential to maintain ammonia in its liquid state (b.p. -33 °C) and minimize inhalation exposure.[9] Wear appropriate personal protective equipment (PPE), including cryogenic gloves, a lab coat, and a face shield or safety goggles.[12][15]
Quenching : Never quench the reaction with water directly, as this will cause a violent reaction with the excess sodium. Always use a proton source like solid ammonium chloride or an alcohol (e.g., isopropanol) to safely neutralize the excess metal first.
Pressure : As the reaction warms and ammonia evaporates, ensure the system is not sealed to avoid pressure buildup.
References
Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]
Master Organic Chemistry. Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013). [Link]
JoVE. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. (2023). [Link]
University of Calgary, Department of Chemistry. Ch 9 : Alkynes + Na + NH3. [Link]
Application Notes and Protocols: Hydroboration-Oxidation of 1-Cyclohexyl-1-butyne
Introduction: Strategic Synthesis of Ketones from Internal Alkynes The hydroboration-oxidation of alkynes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Synthesis of Ketones from Internal Alkynes
The hydroboration-oxidation of alkynes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon triple bonds.[1] This two-step process facilitates the conversion of alkynes into carbonyl compounds, with terminal alkynes yielding aldehydes and internal alkynes producing ketones.[1][2] For unsymmetrical internal alkynes, such as 1-cyclohexyl-1-butyne, the regioselectivity of the hydroboration step is of paramount importance in determining the final ketone product. The use of sterically hindered boranes, like 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for directing the boron atom to the less sterically encumbered carbon of the alkyne, thus ensuring a high yield of the desired regioisomeric ketone.[3][4][5] This protocol provides a detailed methodology for the hydroboration-oxidation of 1-cyclohexyl-1-butyne to synthesize 1-cyclohexyl-2-butanone, a valuable intermediate in various synthetic pathways.
The hydroboration of an alkyne proceeds through a concerted syn-addition of the B-H bond across the triple bond.[6][7] In the case of an unsymmetrical internal alkyne, two regioisomeric vinylboranes can be formed. The regiochemical outcome is primarily governed by steric factors.[6][8] The bulky borane reagent will preferentially add to the less sterically hindered carbon of the alkyne. For 1-cyclohexyl-1-butyne, the carbon adjacent to the ethyl group is less sterically encumbered than the carbon attached to the bulky cyclohexyl group. Consequently, the boron atom of 9-BBN adds to the C2 position, leading to the formation of the vinylborane intermediate that, upon oxidation, yields 1-cyclohexyl-2-butanone.
The subsequent oxidation step involves the treatment of the vinylborane with hydrogen peroxide in the presence of a base, typically sodium hydroxide.[9][10] The hydroperoxide anion attacks the boron atom, followed by a migratory insertion of the vinyl group from the boron to the oxygen atom, which proceeds with retention of configuration.[9][11] The resulting boronate ester is then hydrolyzed to yield an enol, which rapidly tautomerizes to the more stable keto form.[7]
Caption: Reaction mechanism of hydroboration-oxidation.
Materials and Equipment
Reagents
Reagent
Formula
Molar Mass ( g/mol )
Purity
Supplier
1-Cyclohexyl-1-butyne
C₁₀H₁₆
136.24
≥98%
Sigma-Aldrich
9-Borabicyclo[3.3.1]nonane (0.5 M in THF)
C₈H₁₅B
122.02
Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous
C₄H₈O
72.11
≥99.9%, inhibitor-free
Sigma-Aldrich
Sodium Hydroxide (3 M aqueous solution)
NaOH
40.00
Fisher Scientific
Hydrogen Peroxide (30% aqueous solution)
H₂O₂
34.01
Fisher Scientific
Diethyl Ether, anhydrous
(C₂H₅)₂O
74.12
≥99.7%
Sigma-Aldrich
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
Fisher Scientific
Saturated Sodium Chloride Solution (Brine)
NaCl
58.44
Fisher Scientific
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Sigma-Aldrich
Silica Gel for column chromatography
SiO₂
60.08
60 Å, 230-400 mesh
Sigma-Aldrich
Hexane, HPLC grade
C₆H₁₄
86.18
≥98.5%
Fisher Scientific
Ethyl Acetate, HPLC grade
C₄H₈O₂
88.11
≥99.5%
Fisher Scientific
Equipment
Round-bottom flasks (50 mL and 100 mL)
Magnetic stirrer and stir bars
Septa and needles
Syringes
Argon or Nitrogen gas supply with manifold
Ice-water bath
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Beakers, Erlenmeyer flasks, and graduated cylinders
Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber
UV lamp for TLC visualization
NMR spectrometer
Infrared (IR) spectrometer
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Protocol
Safety Precautions: 9-BBN is flammable and reacts with water.[12] Handle it under an inert atmosphere in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment, including safety goggles, lab coat, and gloves.[14] Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.
Part 1: Hydroboration
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-1-butyne (1.36 g, 10.0 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL) via syringe.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Reagent Addition: Slowly add 9-borabicyclo[3.3.1]nonane (9-BBN) (22.0 mL of a 0.5 M solution in THF, 11.0 mmol, 1.1 equivalents) to the stirred solution over 10 minutes using a syringe.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting alkyne.
Part 2: Oxidation
Cooling: Cool the reaction mixture back to 0 °C in an ice-water bath.
Base Addition: Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) (6.0 mL, 18.0 mmol).
Oxidant Addition: Cautiously add 30% aqueous hydrogen peroxide (H₂O₂) (6.0 mL, 58.8 mmol) dropwise, ensuring the internal temperature does not exceed 20 °C.
Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
Part 3: Work-up and Purification
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (30 mL).
Drying: Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure 1-cyclohexyl-2-butanone.[15][16]
Caption: Workflow for the synthesis of 1-cyclohexyl-2-butanone.
Cause: Incomplete reaction or loss of product during work-up.
Solution: Ensure the use of anhydrous solvents and reagents, as moisture will quench the borane.[12] Monitor the reaction to completion by TLC or GC before proceeding with the oxidation. Be careful during extractions to avoid loss of product into the aqueous layer.
Formation of Regioisomeric Ketone:
Cause: Insufficient steric hindrance of the borane reagent.
Solution: While 9-BBN provides excellent regioselectivity, trace amounts of the other regioisomer (4-cyclohexyl-2-butanone) may form. Using even bulkier boranes like dicyclohexylborane can further enhance selectivity.
Presence of Starting Material:
Cause: Incomplete hydroboration.
Solution: Ensure that at least 1.1 equivalents of the borane reagent are used. Allow the reaction to stir for the recommended time or until the starting material is consumed as indicated by TLC or GC.
Difficult Purification:
Cause: The product and any unreacted starting material or byproducts may have similar polarities.
Solution: Careful column chromatography with a shallow solvent gradient is crucial for good separation.[15] Alternatively, unreacted aldehydes or reactive ketones can sometimes be removed by a bisulfite extraction.[17][18][19]
References
Pearson+. (n.d.). The hydroboration–oxidation of internal alkynes produces ketones.... Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 9-BBN crystalline dimer, 98%. Retrieved from [Link]
Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]
JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]
University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from [Link]
Ataman Kimya. (n.d.). 9-BORABICYCLO(3,3,1)NONANE,DIMER. Retrieved from [Link]
Oreate AI Blog. (2026, January 15). Understanding 9-Bbn: A Versatile Borohydride Reagent. Retrieved from [Link]
OrgoSolver. (n.d.). Alkyne Reactions: Hydroboration–Oxidation with R₂BH, H₂O₂/NaOH. Retrieved from [Link]
YouTube. (2024, December 9). Hydroboration-oxidation of alkynes. Retrieved from [Link]
ResearchGate. (n.d.). Hydroboration of unsymmetrical internal alkynes. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Khan Academy. (n.d.). Hydroboration-oxidation of alkynes (video). Retrieved from [Link]
Chemistry LibreTexts. (2020, July 7). 9.5: Hydration of Alkynes for Anti-Markovnikov Products. Retrieved from [Link]
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
Master Organic Chemistry. (2024, January 23). Alkyne Hydroboration With "R2BH". Retrieved from [Link]
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
sathee jee. (n.d.). Chemistry Hydroboration Oxidation Reaction. Retrieved from [Link]
University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]
Gobierno de la Provincia de Jujuy. (2026, February 21). Hydroboration Oxidation: The Molecular Alchemy Behind Hydrocarbon Transformations. Retrieved from [Link]
OrgoSolver. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Retrieved from [Link]
University of Pittsburgh. (2007, February 27). I-M. Hydroboration I. Basic Principles. Retrieved from [Link]
Reddit. (2022, July 27). Separating ketones from reaction mixture : r/Chempros. Retrieved from [Link]
ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclohexene. Retrieved from [Link]
Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 10.18: 10-8 Hydroboration–Oxidation. Retrieved from [Link]
controlling over-reduction of 1-cyclohexyl-1-butyne to alkane
Technical Support Ticket #8492: Selective Reduction of 1-Cyclohexyl-1-butyne Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Over-Reduction to Alkane (1-Cyclohexylbuta...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8492: Selective Reduction of 1-Cyclohexyl-1-butyneStatus: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Controlling Over-Reduction to Alkane (1-Cyclohexylbutane)
Executive Summary
You are attempting to reduce 1-cyclohexyl-1-butyne (an internal alkyne with significant steric bulk at the propargylic position) to 1-cyclohexyl-1-butene .
The Core Problem: The thermodynamic sink of this reaction is the fully saturated alkane (1-cyclohexylbutane ).
The Steric Factor: The cyclohexyl group creates steric hindrance near the
-system. While this theoretically slows the second reduction step (alkene alkane), it also slows the initial adsorption. This often leads researchers to increase temperature or pressure to "kickstart" the reaction, inadvertently bypassing the kinetic barrier for over-reduction.
This guide provides troubleshooting protocols for both Cis-Selective (Lindlar) and Trans-Selective (Dissolving Metal) reductions, with a specific focus on preventing the formation of the alkane.
Target: (Z)-1-cyclohexyl-1-butene
Risk Level for Over-Reduction:HIGH
The Lindlar catalyst (Pd/CaCO
poisoned with lead) relies on a delicate balance. The alkene product must desorb from the catalyst surface faster than it can be reduced. If the surface is too active, or if the alkene is trapped by high pressure, it will reduce to the alkane.
Diagnostic Protocol: Why is my reaction over-reducing?
Variable
Symptom
Root Cause
Corrective Action
Catalyst Quality
Rapid H uptake that doesn't plateau.
Insufficient lead poisoning on the commercial batch.
Add Quinoline. This is non-negotiable for difficult substrates.
Solvent Choice
Reaction is too fast to monitor.
Polar solvents (MeOH, EtOH) increase H solubility and rate.
Switch to non-polar solvents like Hexane or Ethyl Acetate to slow kinetics.
Temperature
Alkane forms immediately.
Thermal energy overcomes the activation barrier for alkene reduction.
Run at 0°C to 10°C . Never heat to reflux.
H Pressure
"Balloon" method failed.
Balloon pressure varies; partial pressure of H was too high.
Use a double-manifold to maintain exactly 1 atm, or dilute H with N (balloon).
Standard Operating Procedure (SOP-L1): Optimized Lindlar Protocol
Use this protocol to reset your baseline.
Preparation: Dissolve 1-cyclohexyl-1-butyne (1.0 equiv) in Ethyl Acetate (0.1 M concentration).
Why EtOAc? It moderates the reaction rate better than alcohols for this substrate.
Poisoning: Add Quinoline (0.2 to 0.5 equiv relative to substrate).
Critical Step: Stir the substrate, solvent, and quinoline for 10 minutes before adding the catalyst. This ensures the poison distributes effectively.
Target: (E)-1-cyclohexyl-1-butene
Risk Level for Over-Reduction:LOW (but high risk of isomerization)
The "Birch-type" reduction (Na/NH
) is mechanistically distinct. It proceeds via a radical anion.[1][2] The intermediate alkene radical anion is much higher in energy than the alkyne radical anion, making over-reduction to the alkane thermodynamically difficult under standard conditions.
Note: The cyclohexyl ring is already reduced, so it will survive these conditions (unlike a phenyl ring).
Common Pitfalls & Solutions
Issue
Symptom
Technical Explanation
Resolution
No Reaction
Recovered starting material.
The cyclohexyl group shields the triple bond, preventing electron transfer from the metal surface.
Use Lithium instead of Sodium (higher reduction potential). Ensure NH is anhydrous.
Isomerization
Product is a mix of alkenes (positional isomers).
Strongly basic conditions cause the double bond to migrate.
Quench carefully. Add solid NHCl before aqueous workup to neutralize amide anions immediately.
Over-Reduction
Alkane formation (Rare).
Presence of excess proton source (alcohol) + high temp allows alkene reduction.[3]
Restrict proton source (t-BuOH) to stoichiometric amounts (2.0-2.2 equiv). Keep at -78°C.
Standard Operating Procedure (SOP-B1): Na/NH
Reduction
Condensation: Condense NH
(approx 50 mL per gram of substrate) at -78°C (Dry ice/Acetone bath).
Dissolution: Add 1-cyclohexyl-1-butyne in a minimal amount of dry THF.
Metal Addition: Add Sodium metal (small chunks) until a deep blue color persists for >15 minutes.
Visual Cue: The blue color indicates solvated electrons. If it fades, the alkyne is consuming electrons.
Quenching (Critical Step):
To prevent isomerization: Add solid Ammonium Chloride (NH
Cl) directly to the reaction at -78°C before allowing the ammonia to evaporate.
Why? This quenches the strongly basic amide (NaNH
) formed during the reaction, preventing base-catalyzed migration of the double bond.
Workup: Allow NH
to evaporate, then partition between water/ether.
Module 3: Alternative "Fail-Safe" Methods
If the standard methods above fail, utilize these alternative catalytic systems.
P-2 Nickel (Semi-Hydrogenation)
Best for: When Lindlar is inconsistent or catalyst poisoning is difficult to reproduce.
Protocol: Reduce Nickel(II) acetate with Sodium Borohydride in ethanol in the presence of ethylenediamine.
Mechanism: The ethylenediamine acts as a surface modifier (poison) similar to quinoline/lead.
Advantage: Often shows higher selectivity than commercial Lindlar batches for hindered alkynes.
Hydride Reduction (Red-Al)
Best for: Trans-alkenes if liquid ammonia is unavailable.
Note: While typically used for propargylic alcohols, Red-Al can reduce internal alkynes to trans-alkenes at elevated temperatures. However, for an unfunctionalized substrate like 1-cyclohexyl-1-butyne, this is difficult and requires strict temperature control (usually reflux in ether) to avoid over-reduction.
FAQs: Rapid Fire Troubleshooting
Q: Can I use Pd/C instead of Lindlar if I stop it at 1 equivalent of H
?A: No. Pd/C is too active. The rate of alkene hydrogenation is often faster than alkyne hydrogenation on unpoisoned Pd. You will get a mixture of alkyne, alkene, and alkane immediately.
Q: My Lindlar reaction stalled at 50% conversion. Should I add more catalyst?A: Yes, but be cautious. The "stall" might be due to the quinoline poisoning the surface too well. Add a small amount of fresh, unpoisoned Pd/CaCO
(not Lindlar) to kickstart it again, but monitor strictly.
Q: I see a "migration" product in my NMR (1-cyclohexyl-2-butene). Why?A: This is likely isomerization. In Lindlar, this happens if H
is starved (low pressure). In Birch, this happens if the quench is too slow (base-catalyzed).
References
Lindlar Catalyst Preparation & Usage
Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, Coll. Vol. 5, p.880 (1973).
Selectivity in Alkyne Hydrogenation
Trost, B. M.; Ball, Z. T. "Alkyne Hydrosilylation Catalyzed by Cationic Ruthenium Complexes: Specific and Predictable Trans-Addition". Journal of the American Chemical Society, 127(50), 17644-17655. (Context on trans-selectivity challenges).
Birch Reduction Mechanism & Protocols
Hook, J. M. "Dissolving metal reduction of alkynes: The role of the proton source". Journal of Organic Chemistry, 49(16), 3027–3029.
Nickel Boride (P-2 Ni)
Brown, C. A.; Ahuja, V. K. "Catalytic Hydrogenation. VI. Reaction of Sodium Borohydride with Nickel Salts in Ethanol Solution. P-2 Nickel, a Highly Convenient, New, Selective Hydrogenation Catalyst with Great Sensitivity to Stereochemistry". Journal of Organic Chemistry, 38(12), 2226–2230.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-57497-DST
Topic: Vacuum Distillation of 1-Cyclohexyl-1-butyne (CAS: 57497-06-0)
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
User Context: You have synthesized 1-cyclohexyl-1-butyne (typically via alkylation of cyclohexylacetylene with ethyl halide) and require a scalable purification method. While column chromatography is effective for small scales (<1g), vacuum distillation is the industry standard for multi-gram to kilogram batches.
The Challenge: The primary challenge is separating the product from unreacted starting material (cyclohexylacetylene) and preventing thermal polymerization of the internal alkyne at elevated temperatures.
Physicochemical Profile[1][2][3][4][5][6][7]
Property
Value
Notes
IUPAC Name
(But-1-yn-1-yl)cyclohexane
Internal Alkyne
CAS Number
57497-06-0
Molecular Weight
136.23 g/mol
Boiling Point (Atm)
~190°C (extrapolated)
Do not distill at 760 mmHg
Boiling Point (Vacuum)
~78–82°C @ 15 mmHg
Recommended Range
Key Impurity
Cyclohexylacetylene
BP ~130–132°C (Atm)
Thermal Limit
>140°C
Risk of polymerization/isomerization
Pre-Distillation Safety Assessment (Stop & Check)
Before assembling glassware, verify the status of your crude mixture. Failure to address these three points is the leading cause of distillation "accidents" (bumping, decomposition).
Checklist: The "Go/No-Go" Decision
Is the Base Quenched?
Risk: If you used strong bases (NaNH₂, n-BuLi, or LDA) for alkylation, residual base will cause isomerization to the allene (1-cyclohexyl-1,2-butadiene) or polymerization upon heating.
Action: Ensure the crude was washed with saturated NH₄Cl and water until neutral pH prior to solvent removal.
Are Low-Boiling Solvents Removed?
Risk: Residual THF or Diethyl Ether will cause violent bumping when vacuum is applied.
Action: Rotovap the crude at 40°C (200 mbar → 20 mbar) for at least 30 minutes. The flask should stop bubbling completely.
Is the Mixture Peroxide-Free?
Risk: If synthesized in THF/Ether, concentration can concentrate peroxides.
Action: Test with starch-iodide paper. If positive, treat with aqueous sodium thiosulfate before distillation.
Protocol: Vacuum Distillation Setup
Objective: Isolate >98% pure 1-cyclohexyl-1-butyne while rejecting the lower-boiling cyclohexylacetylene.
Equipment Configuration
Flask: Round-bottom (max 60% full).
Column: 10–15 cm Vigreux column (Essential for separating the SM from Product).
Vacuum: Oil pump capable of stable 5–15 mmHg. Manometer is mandatory.
Step-by-Step Procedure
System Inerting: Flush the setup with Argon/Nitrogen. Alkynes are susceptible to oxidation at high temperatures.
Vacuum Application: Slowly lower pressure to 10–15 mmHg .
Heating Ramp:
Start oil bath at RT.
Ramp slowly to 90°C .
Observation: Residual solvent may come off first (cold trap accumulation).
Fore-run Collection (The "Trash" Fraction):
Vapor Temp: 45–60°C (at 15 mmHg).
Composition: Unreacted Cyclohexylacetylene (SM) and trace alkyl halides.
Action: Collect until vapor temperature stabilizes higher.
Main Fraction Collection (The Product):
Vapor Temp:78–82°C (at 15 mmHg) .
Bath Temp: ~105–115°C.
Action: Collect this fraction. It should be a clear, colorless liquid.
Termination:
Stop collecting when vapor temp drops or bath temp exceeds 135°C.
Do not distill to dryness. Leave ~2-5 mL of residue (pot residue contains oligomers/salts).
Troubleshooting Guide
Symptom: The distillate is yellow.
Cause: Thermal decomposition or "entrainment" of pot residue.
Fix: You are heating too fast. Lower the bath temperature and ensure you have a splash guard (bump trap). If the product is already yellow, re-distill or pass through a short plug of silica gel (Hexanes eluent).
Symptom: Vapor temperature fluctuates wildly.
Cause: "Bumping" due to lack of agitation or unstable vacuum.
Fix: Use a large magnetic stir bar (rapid stirring) or a glass capillary bleed. Ensure your vacuum pump oil is clean; water contamination causes pressure fluctuations.
Symptom: Starting material (SM) is co-distilling with product.
Cause: Separation efficiency is too low.[1] The boiling point difference (~60°C at Atm) compresses under vacuum.
Fix: Insert a Vigreux column. Do not use a simple "short path" head if the SM content is >10%.
Fix: For future runs, add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 wt%) to the boiling flask before heating.
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision pathways for purifying internal alkynes.
Figure 1: Purification Decision Tree. Select distillation for larger scales or high impurity loads; add inhibitors (BHT) if heating is required.
Frequently Asked Questions (FAQ)
Q: Can I use a Kugelrohr apparatus instead of a standard distillation setup?A: Yes, for scales between 1g and 10g. However, Kugelrohr distillation has poor fractionation capability. If you have significant unreacted cyclohexylacetylene, a Kugelrohr will likely result in a mixture. Use it only if the crude is already >90% pure.
Q: How do I store the purified alkyne?A: Store at 4°C in a dark vial. Flush the headspace with Argon. Internal alkynes are relatively stable, but long-term exposure to air and light can induce slow oxidation or polymerization.
Q: My GC-MS shows a peak with the same mass but slightly different retention time. What is it?A: This is likely the allene isomer (1-cyclohexyl-1,2-butadiene). It forms if the reaction mixture was heated with base or if the quench was exothermic. It is very difficult to separate by distillation (boiling points are nearly identical). If present, silver nitrate impregnated silica chromatography is the only reliable separation method.
References & Data Sources
PubChem. (2025).[4] 1-Cyclohexyl-1-butyne Compound Summary. National Library of Medicine.
[Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for alkyne distillation safety and methods).
Technical Support Center: Navigating Steric Hindrance in 1-Cyclohexyl-1-Butyne Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling reactions of 1-cyclohexyl-1-butyne. This guide is designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges associated with the cross-coupling reactions of 1-cyclohexyl-1-butyne. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties when working with this sterically demanding alkyne. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the success of your coupling reactions.
The bulky cyclohexyl group adjacent to the carbon-carbon triple bond in 1-cyclohexyl-1-butyne presents a significant steric barrier. This can impede the approach of the catalyst and coupling partners, leading to low yields, slow reaction rates, or complete reaction failure in standard cross-coupling protocols. This guide provides a systematic approach to overcoming these steric hindrance issues.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling, a cornerstone for the formation of C(sp²)-C(sp) bonds, can be particularly sensitive to steric hindrance.[1][2] The following Q&A section addresses common issues encountered when coupling 1-cyclohexyl-1-butyne.
Q1: My Sonogashira reaction with 1-cyclohexyl-1-butyne is resulting in low to no product yield. What are the primary causes?
A1: Low yields in the Sonogashira coupling of sterically hindered alkynes like 1-cyclohexyl-1-butyne often stem from several key factors:
Inefficient Oxidative Addition: The palladium catalyst may struggle to add to the aryl/vinyl halide, a crucial first step in the catalytic cycle. This is especially true for less reactive halides like bromides and chlorides.[3][4]
Sterically Impeded Transmetalation: The bulky cyclohexyl group can hinder the transfer of the alkynyl group from the copper acetylide to the palladium center.
Catalyst Decomposition: The active Pd(0) species can be sensitive to air, leading to catalyst deactivation.[5][6]
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the formation of a 1,3-diyne from the coupling of two molecules of 1-cyclohexyl-1-butyne, which is often catalyzed by the copper(I) cocatalyst.[6][7][8]
Q2: How can I improve the oxidative addition step for a challenging aryl bromide?
A2: To enhance the oxidative addition with less reactive aryl bromides, consider the following strategies:
Employ Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ are often insufficient.[5] Switch to more sterically demanding and electron-donating ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][5][9][10] These ligands promote the formation of a highly active, monoligated palladium complex.[11]
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur.[3][4]
Q3: What modifications can be made to the reaction conditions to favor the desired cross-coupling over homocoupling?
A3: To minimize the wasteful homocoupling of 1-cyclohexyl-1-butyne, the following adjustments are recommended:
Switch to a Copper-Free Protocol: The copper cocatalyst is a primary culprit in promoting Glaser coupling.[2] Numerous copper-free Sonogashira protocols have been developed and can be highly effective, especially when dealing with sensitive substrates.[3][6][7]
Reduce Copper(I) Loading: If a copper co-catalyst is necessary, reduce its loading to the minimum effective amount.[6]
Slow Addition of the Alkyne: Adding 1-cyclohexyl-1-butyne slowly to the reaction mixture keeps its concentration low, thus disfavoring the bimolecular homocoupling reaction.[6][7]
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents to remove oxygen, which can promote both catalyst decomposition and homocoupling.[6][7]
Troubleshooting Flowchart for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Optimized Protocol: Copper-Free Sonogashira of 1-Cyclohexyl-1-butyne with an Aryl Bromide
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
Add anhydrous, degassed solvent (e.g., dioxane or THF, 5 mL) and a strong base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).
Add 1-cyclohexyl-1-butyne (1.2 mmol) via syringe.
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, but can be challenging when one of the coupling partners is sterically encumbered.
Q1: My Suzuki-Miyaura coupling involving a boronic acid and a halide partner with 1-cyclohexyl-1-butyne scaffold is failing. What are the likely issues?
A1: The failure of a Suzuki-Miyaura coupling with a sterically hindered substrate can often be attributed to:
Inefficient Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the product is released from the palladium center, can be sterically hindered.
Difficult Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow due to steric hindrance.[9]
Inappropriate Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation, and the solvent system affects the solubility and reactivity of all components.[5][12][13]
Q2: How can I promote the reductive elimination step in a sterically demanding Suzuki coupling?
A2: To facilitate the crucial reductive elimination step, the use of bulky, electron-rich phosphine ligands is paramount.[9] Ligands like SPhos, XPhos, or RuPhos are known to accelerate this step for sterically hindered substrates.[5][9] These ligands stabilize the palladium center and their steric bulk promotes the formation of the desired product.
Q3: What are the best practices for choosing a base and solvent for a difficult Suzuki-Miyaura coupling?
A3: For challenging Suzuki-Miyaura couplings, a systematic screening of bases and solvents is often necessary. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than weaker bases like Na₂CO₃.[5] Aprotic polar solvents such as dioxane, THF, or DMF, often with the addition of water, are commonly employed. The presence of water can be crucial for activating the boronic acid.
Comparative Data for Suzuki-Miyaura Coupling Ligands
Catalyst/Ligand
Base
Solvent
Temperature (°C)
Yield of Desired Product (%)
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
100
Low to Moderate
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
80
High
Pd(OAc)₂ / XPhos
Cs₂CO₃
THF/H₂O
80
High
Note: Yields are representative and will vary depending on the specific substrates.
Troubleshooting Guide: Heck Reaction
The Mizoroki-Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, is notoriously difficult with sterically hindered alkenes.[14][15]
Q1: I am attempting a Heck reaction with an aryl halide and a molecule containing the 1-cyclohexyl-1-butyne moiety (after conversion to an alkene), but the reaction is not proceeding. Why?
A1: Heck reactions with sterically hindered and electronically unbiased alkenes are challenging due to low inherent reactivity.[14][15] The bulky cyclohexyl group can prevent the necessary coordination of the alkene to the palladium center and subsequent migratory insertion.
Q2: Are there any advanced strategies to enable Heck couplings with such hindered systems?
A2: Recent advances have shown that incorporating a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the arylation.[14][15] This strategy, combined with the use of bulky monophosphine ligands, can direct the arylation to the desired position and overcome the steric barrier.[14]
Alternative Strategy: The Negishi Coupling
When standard palladium-catalyzed cross-coupling reactions fail due to steric hindrance, the Negishi coupling can be a powerful alternative.[16][17]
Q1: Why is the Negishi coupling a good alternative for sterically hindered substrates like 1-cyclohexyl-1-butyne derivatives?
A1: The Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide, offers several advantages for sterically demanding substrates:
High Reactivity of Organozinc Reagents: Organozinc reagents are generally more reactive than their boronic acid or stannane counterparts, which can help to overcome steric barriers.
Functional Group Tolerance: The reaction is compatible with a wide range of sensitive functional groups.[16]
Milder Reaction Conditions: Recent developments have enabled Negishi couplings to be performed under exceptionally mild conditions, often at room temperature.[16]
Q2: What catalyst systems are effective for Negishi couplings of hindered substrates?
A2: Highly active catalyst systems based on palladium precatalysts and bulky, electron-rich biarylphosphine ligands like RuPhos and SPhos have proven to be very effective for the coupling of sterically hindered substrates.[16] The use of palladacycle precatalysts has also enabled efficient couplings under mild conditions.[16]
Conceptual Workflow for Overcoming Steric Hindrance
Caption: Decision-making workflow for hindered couplings.
References
Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
PMC. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
Benchchem. (n.d.). 1-Cyclohexyl-1-butyne.
Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
Chemical Reviews. (2011, February 14). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
PMC. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules.
ACS Publications. (2016, July 21). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.
Journal of the American Chemical Society. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
Chemical Society Reviews. (2009, October 16). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
ResearchGate. (2025, August 6). Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions.
ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
Springer Nature. (2021, April 16). Regioirregular Mizoroki-Heck reaction.
PubMed. (2003, September 4). Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis.
Wikipedia. (n.d.). Sonogashira coupling.
Wiley Online Library. (n.d.). Terminal Alkyne Coupling Reactions Through a Ring.
MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
MDPI. (2017, September 11). Heck Reaction—State of the Art.
MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
Wikipedia. (n.d.). Heck reaction.
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR chemical shifts of 1-cyclohexyl-1-butyne
Content Type: Publish Comparison Guides
Executive Summary
1-Cyclohexyl-1-butyne (CAS 57497-06-0) represents a structural hybrid between rigid cycloaliphatic rings and internal alkynes. For researchers in drug discovery and organic synthesis, accurately characterizing this motif is critical, as the propargylic cyclohexyl proton often overlaps with the aliphatic envelope, leading to assignment errors.
This guide provides a definitive breakdown of the 1H NMR signature of 1-cyclohexyl-1-butyne, comparing it against linear and terminal analogs to isolate specific structural reporters. We also detail a solvent-resolution strategy using Benzene-
): Creates a cylinder of electron density (magnetic anisotropy) that shields adjacent protons relative to alkenes but deshields them relative to alkanes.
Ethyl Group (
): Provides a diagnostic triplet-quartet system, though the quartet is often broadened by long-range coupling ().
Cyclohexyl Ring: The chair conformation creates distinct axial and equatorial environments, but these often collapse into a "hump" in chloroform-
To ensure reproducibility and accurate integration, follow this self-validating protocol.
Sample Preparation[2]
Standard Solvent: Chloroform-
(, 99.8% D) + 0.03% TMS.
Why: Solubility is high; TMS provides an internal anchor at 0.00 ppm.
Resolution Solvent: Benzene-
().
Why: The magnetic anisotropy of the benzene solvent molecule preferentially interacts with the solute's electron-rich alkyne, inducing an upfield shift in the propargylic protons (ASIS effect), often resolving the
methine from the ring envelope.
Instrument Parameters
Frequency: 400 MHz or higher recommended (to resolve
from ).
Pulse Sequence:
(30° pulse angle) to allow rapid relaxation of the deshielded alkyne carbons if running in parallel.
Number of Scans (NS): 16 (Standard) or 64 (for detection of
satellites or minor impurities).
Comparative Data Analysis
The following data compares 1-cyclohexyl-1-butyne with its terminal analog (cyclohexylacetylene) and a linear isomer (1-hexyne) to highlight diagnostic shifts.
Table 1: 1H NMR Chemical Shift Assignments (in
)
Proton Environment
Label
(ppm)
Multiplicity
(Hz)
Diagnostic Note
Ethyl Methyl
1.12 - 1.16
Triplet (t)
7.5
Classic ethyl terminus; clear integral (3H).
Ethyl Methylene
2.15 - 2.20
Quartet (q)
7.5
Often appears as a quartet of triplets due to long-range coupling ( Hz) with the methine.
Cyclohexyl Methine
Ring
2.35 - 2.45
Multiplet (m)
-
Critical Signal. Deshielded by the triple bond. Often broad due to coupling with ring s.
Ring Envelope
Ring
1.20 - 1.85
Multiplet
-
Complex overlap of axial/equatorial protons.
Note: The shift of the propargylic methylene (~2.18 ppm) is characteristic of internal alkynes. In terminal alkynes, the acetylenic proton would appear here, causing confusion if coupling is not analyzed.
2.40) overlaps with the ethyl methylene ( 2.18) or the top of the ring envelope, changing the solvent to Benzene- is the standard resolution technique.
Mechanism: Benzene molecules stack against the electron-rich alkyne triple bond. This shielding cone typically shifts protons away from the alkyne upfield.
Result: The ethyl
and the ring methine often shift by different magnitudes (), separating the signals for clear integration.
Workflow Diagram: Assignment Logic
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure using 2D NMR techniques if 1D is ambiguous.
Caption: Logical workflow for resolving and assigning the 1H NMR spectrum of 1-cyclohexyl-1-butyne, prioritizing solvent switching for signal deconvolution.
Mechanistic Insight: Alkyne Anisotropy
Understanding why the shifts occur ensures you can apply this logic to derivatives.
Shielding Zone: The
-electrons of the triple bond circulate in a cylinder around the C-C axis.[2]
Orientation: Protons located along the axis (like the acetylenic proton in terminal alkynes) are shielded. However, the protons on the carbons attached to the alkyne (the propargylic positions) sit in the deshielding zone of the anisotropy cone.
Result: This is why the cyclohexyl methine (
2.40) and ethyl methylene ( 2.18) are significantly downfield of their alkane counterparts ( 1.40 and 1.25, respectively).
References
National Institute of Standards and Technology (NIST). 1-Cyclohexyl-1-propyne (Analog Reference Data). NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[6] Available at: [Link]
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Available at: [Link]
IR spectrum characteristic peaks for internal alkyne 1-cyclohexyl-1-butyne
Executive Summary In the development of alkyne-based linkers for drug conjugates and synthetic intermediates, distinguishing between internal and terminal alkynes is a critical quality control step. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of alkyne-based linkers for drug conjugates and synthetic intermediates, distinguishing between internal and terminal alkynes is a critical quality control step. This guide provides an in-depth spectroscopic analysis of 1-cyclohexyl-1-butyne (an internal alkyne) compared to its synthetic precursor/isomer, cyclohexylacetylene (a terminal alkyne).
While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, non-destructive method for real-time reaction monitoring. This guide outlines the specific vibrational signatures required to validate the structure of 1-cyclohexyl-1-butyne, focusing on the diagnostic "silence" of the internal triple bond and the complex fingerprint of the cyclohexyl moiety.
Theoretical Framework & Spectral Architecture
1-cyclohexyl-1-butyne (
) combines a flexible alkyl ring with a rigid, internal alkyne spacer. The molecule's lack of symmetry (Cyclohexyl vs. Ethyl group) ensures a non-zero dipole moment change during the stretch, making the triple bond IR-active, albeit weak.
Key Vibrational Modes[1]
Internal Alkyne (
): The triple bond stretching vibration is governed by the reduced mass of the carbon atoms and the bond force constant (). In internal alkynes, this mode often appears as a weak band due to pseudo-symmetry.
Cyclohexyl Ring (
): Dominated by C-H stretching and characteristic "chair" conformation ring deformations.
Absence of
C-H: The definitive proof of the internal structure is the absence of the sharp acetylenic C-H stretch found in terminal alkynes.
Comparative Analysis: Target vs. Alternative
The primary alternative for comparison is the Terminal Alkyne (e.g., Cyclohexylacetylene), which represents either a starting material or a regioisomer.
Table 1: Characteristic Peak Comparison
Vibrational Mode
Target: 1-Cyclohexyl-1-butyne (Internal)
Alternative: Cyclohexylacetylene (Terminal)
Diagnostic Value
C-H Stretch
ABSENT
~3300 cm⁻¹ (Strong, Sharp)
Primary Indicator
CC Stretch
2200–2260 cm⁻¹ (Weak/Variable)
2100–2140 cm⁻¹ (Medium/Strong)
Secondary Indicator
C-H Stretch
2850–2960 cm⁻¹ (Strong)
2850–2960 cm⁻¹ (Strong)
Non-diagnostic (Backbone)
C-H Bend
ABSENT
600–700 cm⁻¹ (Broad, Strong)
Confirmation
Ring Breathing
~900–1000 cm⁻¹
~900–1000 cm⁻¹
Cyclohexyl confirmation
Detailed Spectral Interpretation
The "Silent" Region (1800–2700 cm⁻¹)
Target (Internal): 1-cyclohexyl-1-butyne exhibits a weak absorption band near 2230–2240 cm⁻¹ . The intensity is low because the dipole moment change across the bond (Cyclohexyl vs. Ethyl) is minimal. In some high-concentration neat films, this peak may be barely distinguishable from baseline noise.
Alternative (Terminal): Shows a distinct, sharper peak at ~2120 cm⁻¹ . The shift to lower frequency is due to the lighter hydrogen atom attached to the triple bond, and the intensity is higher due to the significant dipole of the
C-H bond.
The Functional Group Region (2700–3500 cm⁻¹)
Target (Internal): The spectrum is dominated solely by alkyl C-H stretches below 3000 cm⁻¹. The region above 3000 cm⁻¹ is effectively empty.
Alternative (Terminal): The "icicle" peak at 3300 cm⁻¹ is unmistakable.[1][2][3] Its disappearance is the most reliable metric for confirming the conversion of a terminal alkyne to the internal 1-cyclohexyl-1-butyne.
Experimental Protocol: High-Fidelity Acquisition
To reliably detect the weak internal alkyne peak, specific acquisition parameters are required.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR requires minimal sample prep and provides consistent path lengths, crucial for comparing peak intensities.
Step-by-Step Workflow
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability and chemical resistance to organic solvents.
Background Collection: Acquire an air background (32 scans) to subtract atmospheric
and .
Sample Application:
Place 10–20 µL of neat 1-cyclohexyl-1-butyne on the crystal center.
Note: If the sample is volatile, use a concave press tip to minimize evaporation during scanning.
Parameter Setup:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res) to resolve the weak C
C band from noise.
Scans: Increase to 64 or 128 scans .
Causality: Signal-to-noise ratio improves with the square root of the number of scans (
). Since the internal alkyne peak is weak, higher scan counts are necessary to distinguish it from baseline ripples.
Processing: Apply baseline correction. Do not apply heavy smoothing, as this may obliterate the weak diagnostic peak at 2230 cm⁻¹.
Decision Logic for Structural Verification
The following flowchart illustrates the logical pathway for distinguishing the target internal alkyne from terminal precursors or saturated analogs.
Figure 1: Decision tree for spectroscopic verification of alkyne substitution status.
References
NIST Mass Spectrometry Data Center. (2023). 1-Butyne Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for general characteristic frequencies).
National Institutes of Health (NIH). (2023). 1-Cyclohexyl-1-butyne Compound Summary. PubChem.[5] [Link]
Chemistry LibreTexts. (2023). Infrared Spectroscopy of Alkynes. [Link]
Purity Analysis of 1-Cyclohexyl-1-butyne: A Comparative Guide to GC-FID Optimization
Executive Summary 1-Cyclohexyl-1-butyne (CAS 57497-06-0) is a critical aliphatic alkyne intermediate used in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Its structural integrity—specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Cyclohexyl-1-butyne (CAS 57497-06-0) is a critical aliphatic alkyne intermediate used in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Its structural integrity—specifically the presence of the internal triple bond and the cyclohexane ring—dictates the success of downstream catalytic transformations, such as Sonogashira couplings or stereoselective hydrogenations.
This guide objectively compares the Optimized Gas Chromatography-Flame Ionization Detection (GC-FID) method against common alternatives (HPLC-UV and GC-MS). While High-Performance Liquid Chromatography (HPLC) is the workhorse of drug analysis, we demonstrate why it is fundamentally unsuited for this non-chromophoric hydrocarbon. Instead, we present a validated GC-FID protocol that offers superior resolution, linearity, and limit of detection (LOD).
Part 1: The Analytical Challenge
The analysis of 1-cyclohexyl-1-butyne presents a specific set of physicochemical challenges that disqualify many standard "generic" purity assays.
Lack of Chromophore: Unlike aromatic drug substances, this molecule possesses only a weak UV absorption band (alkyne
transition) around 190–210 nm.
Volatility: With a boiling point projected between 190–200°C, it is sufficiently volatile for GC but risks loss during the evaporative concentration steps often required for HPLC.
Isomeric Complexity: Synthetic routes (e.g., alkylation of cyclohexylacetylene) often yield structural isomers like 1-cyclohexyl-2-butyne or unreacted starting materials that require high-efficiency separation.
Decision Matrix: Selecting the Right Tool
The following decision tree illustrates the logical pathway for selecting GC-FID over alternatives for this specific analyte.
Figure 1: Analytical method selection logic for aliphatic alkynes.
Part 2: Comparative Analysis
Here we compare the Optimized GC-FID Method (The Product) against the two most common alternatives: HPLC-UV and GC-MS.
The "Product": Optimized GC-FID
Mechanism: Separation based on boiling point and polarity interaction with a 5% phenyl-methylpolysiloxane phase. Detection via combustion of C-H bonds.
Why it wins: The Flame Ionization Detector (FID) response is proportional to the mass of carbon. For a hydrocarbon like 1-cyclohexyl-1-butyne, this ensures a near-uniform response factor relative to its hydrocarbon impurities (like cyclohexylacetylene), allowing for accurate "Area %" purity estimates without expensive reference standards for every impurity.
Performance: Sharp peak shapes, no solvent interference (solvent elutes early), and high theoretical plate counts (>100,000/m).
Alternative A: HPLC-UV (The Common Pitfall)
Mechanism: Reversed-phase partition (C18) with UV detection.
The Failure Point: To detect the alkyne, you must monitor at ~205-210 nm. At this wavelength, common mobile phases (Methanol, THF) absorb UV light, creating high baseline noise and "drift."
Consequence: High Limit of Quantitation (LOQ). Small impurities (<0.5%) are lost in the baseline noise, leading to a false high purity report.
Alternative B: GC-MS (The Qualitative Partner)
Mechanism: GC separation coupled with Mass Spectrometry.[1][2]
The Limitation: While excellent for identifying unknown impurities (e.g., confirming an isomer structure), MS ionization efficiency varies wildly between molecules. A 1% impurity might generate a signal equivalent to 5% or 0.1% depending on its fragmentation stability. It requires rigorous calibration curves for every component for accurate quantitation, which is impractical for early-phase purity checks.
Comparative Data Summary
Feature
GC-FID (Optimized)
HPLC-UV (210 nm)
GC-MS (Scan Mode)
Linearity ()
> 0.9999
~ 0.9850
~ 0.9900
LOD (ppm)
1–5 ppm
100–500 ppm
10–50 ppm
Response Factor
Universal (Unitary for hydrocarbons)
Variable (Extinction coefficient dependent)
Highly Variable (Ionization dependent)
Solvent Interference
Minimal (Solvent cut time)
High (UV Cutoff issues)
Minimal
Cost per Run
Low (Gases only)
High (HPLC Solvents)
Medium
Part 3: The Optimized Protocol (Standard Operating Procedure)
This protocol is designed to separate 1-cyclohexyl-1-butyne from its likely synthetic precursors (Cyclohexylacetylene, 1-Butyne) and potential side-products (Cyclohexyl-alkenes).
Instrumentation & Reagents
System: Gas Chromatograph equipped with Split/Splitless Inlet and FID.
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5, or equivalent).
Diluent: n-Hexane or Cyclohexane (HPLC Grade). Note: Do not use chlorinated solvents if checking for halogenated precursors to avoid detector corrosion/ghost peaks.
GC Conditions
Parameter
Set Point
Rationale
Inlet Temp
250 °C
Ensures rapid volatilization without thermal degradation.
Injection Mode
Split (50:1)
Prevents column overload; sharpens peaks for volatile analytes.
Carrier Gas
Helium @ 1.2 mL/min
Constant flow mode maintains resolution during temp ramp.
Oven Program
60°C (hold 2 min) 15°C/min to 240°C Hold 5 min
Low initial temp focuses volatiles (solvent effect). Ramp separates isomers. Final bake-out removes heavy residues.
Detector (FID)
300 °C
Prevents condensation of high-boiling impurities.
Air / H2 / Makeup
400 / 40 / 25 mL/min
Standard FID stoichiometry for optimal sensitivity.
Sample Preparation Workflow
Weigh: Accurately weigh 10 mg of 1-cyclohexyl-1-butyne into a 20 mL scintillation vial.
Dissolve: Add 10.0 mL of Diluent (n-Hexane). Vortex for 30 seconds. Final concentration: ~1 mg/mL.
Filter: Filter through a 0.45 µm PTFE syringe filter into a GC vial. Crucial: Remove particulate matter that could char in the liner.
Blank: Prepare a vial containing only the Diluent.
Based on boiling point and polarity principles on a 5% Phenyl column:
Solvent (Hexane): ~2.5 min
Light Impurities (e.g., 1-Butyne): ~3.0 min (Likely lost in solvent peak if not careful, but usually removed during synthesis workup).
Cyclohexylacetylene (Starting Material): ~6.5 min (Lower MW, elutes earlier).
1-Cyclohexyl-1-butyne (Main Peak): ~8.2 min.
Heavier Impurities (Dimers/Coupled products): >12.0 min.
Calculation of Purity
For high-purity intermediates (>95%), the Area Normalization Method is acceptable provided the sample is a hydrocarbon mixture:
Note: Exclude the solvent peak and solvent impurities from the summation.
Troubleshooting Guide
Tailing Peaks: Indicates active sites in the inlet liner or column. Action: Replace the inlet liner (deactivated wool) and trim 10cm from the column guard.
Ghost Peaks: Carryover from previous runs. Action: Run a solvent blank. Increase the final hold time at 240°C.
Baseline Drift: Column bleed. Action: Ensure the column is conditioned at 260°C for 1 hour before use.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320961, 1-Cyclohexyl-1-butyne. Retrieved from [Link]
ASTM International. ASTM D7266-13(2018) Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard). (Methodology adapted for cyclohexyl derivatives). Retrieved from [Link]
Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.[3] (Authoritative text on FID response factors for hydrocarbons).
Agilent Technologies. Analysis of Light Hydrocarbons using Capillary GC. Application Note. Retrieved from [Link]
Decoding the Vibrational Signature: A Comparative Guide to the Raman Spectroscopy of the 1-Cyclohexyl-1-Butyne Triple Bond
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern molecular analysis, Raman spectroscopy stands out as a powerful, non-destructive technique for elucidating molecular structure. I...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular analysis, Raman spectroscopy stands out as a powerful, non-destructive technique for elucidating molecular structure. Its ability to probe the unique vibrational modes of chemical bonds provides a detailed fingerprint of a molecule. For drug development and materials science, where the precise characterization of functional groups is paramount, Raman spectroscopy offers invaluable insights. This is particularly true for the alkyne triple bond (C≡C), a functional group of immense importance in click chemistry, bioconjugation, and as a spectroscopic probe. Its Raman signal often appears in a spectrally "silent" region of biological samples, making it an excellent bioorthogonal handle.[1]
This guide provides an in-depth analysis of the Raman spectroscopic features of the carbon-carbon triple bond in 1-cyclohexyl-1-butyne, an internal alkyne. We will explore the theoretical underpinnings of its characteristic Raman shift, provide a practical guide for experimental data acquisition, and compare its spectral signature with other relevant alkynes to understand the influence of its unique substitution pattern.
The Alkyne Triple Bond: A Raman Perspective
The C≡C triple bond is characterized by its high bond strength and electron density, leading to a distinct and strong Raman scattering signal. The position of this signal, or Raman shift, is primarily determined by the bond's force constant and the reduced mass of the two carbon atoms. However, the substituents attached to the alkyne play a crucial role in modulating this frequency.
Generally, terminal alkynes (R-C≡C-H) exhibit a C≡C stretching vibration at a lower frequency, typically around 2100 cm⁻¹.[1] In contrast, internal alkynes (R-C≡C-R') display this vibration at a higher frequency, generally in the range of 2200-2300 cm⁻¹.[1][2] This difference is attributed to the electronic and mechanical effects of the substituents. In 1-cyclohexyl-1-butyne, the triple bond is internal, substituted with a cyclohexyl group and an ethyl group. This asymmetric substitution pattern is expected to influence the polarizability of the C≡C bond, a key determinant of Raman signal intensity, and its vibrational frequency.
Experimental Protocol: Acquiring the Raman Spectrum of 1-Cyclohexyl-1-Butyne
The following protocol outlines a standardized procedure for obtaining a high-quality Raman spectrum of a liquid sample like 1-cyclohexyl-1-butyne. The causality behind each step is explained to ensure experimental robustness and data integrity.
Objective: To measure the Raman spectrum of neat 1-cyclohexyl-1-butyne, focusing on the C≡C triple bond stretching frequency.
Materials:
Raman Spectrometer (e.g., with a 532 nm or 785 nm laser source)
Action: Before sample analysis, calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., silicon, polystyrene).
Rationale: Calibration ensures the accuracy of the measured Raman shifts, correcting for any instrumental drift.
Sample Preparation:
Action: Using a pipette, transfer a small amount of 1-cyclohexyl-1-butyne into a clean glass vial or NMR tube. Seal the container.[3]
Rationale: Using a sealed container prevents evaporation of the volatile liquid sample, ensuring a constant concentration during measurement.[3] Glass is a preferred sample holder as it is largely non-interfering in the Raman experiment.
Data Acquisition:
Action: Place the sample vial into the spectrometer's sample holder. Focus the laser onto the liquid sample, avoiding the glass-liquid interface to minimize background signal from the container.
Rationale: Proper focusing is critical for maximizing the Raman signal from the sample and reducing potential interfering signals from the container.
Action: Set the acquisition parameters. A typical starting point would be:
Rationale: Optimizing these parameters is a trade-off between signal quality, acquisition time, and potential sample damage. Lower laser power and multiple accumulations are generally preferred for organic liquids.
Data Processing:
Action: After acquisition, process the spectrum to remove any background fluorescence and cosmic rays.
Rationale: Post-processing enhances the clarity of the Raman features, allowing for accurate peak identification and analysis.
Caption: Experimental workflow for acquiring the Raman spectrum of a liquid sample.
Comparative Analysis: The Raman Signature of 1-Cyclohexyl-1-Butyne
Internal vs. Terminal: As demonstrated in the table, internal alkynes like 3-hexyne and 4-octyne have significantly higher C≡C stretching frequencies than the terminal alkyne 1-hexyne. This is a general trend.[1] We can confidently predict that 1-cyclohexyl-1-butyne, being an internal alkyne, will have its primary C≡C Raman peak in the 2200-2300 cm⁻¹ region.
Alkyl Substitution: The substituents on 3-hexyne (ethyl groups) and 4-octyne (propyl groups) are simple alkyl chains. The cyclohexyl group in 1-cyclohexyl-1-butyne is a cyclic alkyl group. While the cyclic nature introduces more rigidity, its electronic effect is similar to that of a secondary alkyl group. Therefore, the Raman shift of the C≡C bond in 1-cyclohexyl-1-butyne is expected to be very close to that of other dialkyl-substituted internal alkynes. The slight asymmetry (cyclohexyl vs. ethyl) may lead to a slightly more complex spectrum or a broadening of the peak compared to a perfectly symmetric alkyne, but the primary peak should remain in the expected range.
Symmetry and Intensity: The intensity of the Raman signal is related to the change in polarizability during the vibration. For a perfectly symmetrical internal alkyne, the C≡C stretch can be Raman inactive or very weak if there is no change in polarizability. However, the asymmetric substitution in 1-cyclohexyl-1-butyne (cyclohexyl and ethyl groups are different) should induce a significant change in polarizability, leading to a readily observable and likely strong Raman peak for the C≡C stretch.
Caption: Structural comparison and corresponding C≡C Raman shifts for internal and terminal alkynes.
Conclusion
The Raman spectrum of 1-cyclohexyl-1-butyne is predicted to exhibit a characteristic C≡C triple bond stretching frequency in the 2230-2250 cm⁻¹ range, consistent with its nature as an asymmetrically substituted internal alkyne. This places its spectral signature squarely in the valuable "silent region" for biological applications. The comparison with linear internal alkynes like 3-hexyne and 4-octyne provides a strong basis for this prediction, highlighting the dominant role of the internal alkyne structure over the specific type of alkyl substituent in determining the Raman shift. The inherent asymmetry of 1-cyclohexyl-1-butyne is expected to result in a strong, easily detectable Raman signal. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently utilize Raman spectroscopy for the characterization of this and similar alkyne-containing molecules in their research and development endeavors.
References
Bakthavatsalam, S., Dodo, K., & Sodeoka, M. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Chemical Biology, 2(5), 1415-1429. [Link]
ResearchGate. (n.d.). (a) Raman shift and intensity changes with changes of structure. (b)... [Image]. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethynylcyclohexane. PubChem. Retrieved from [Link]
Li, Y., Townsend, K. M., Dorn, R. S., et al. (2023). Enhancing Alkyne-Based Raman Tags with a Sulfur Linker. eScholarship. [Link]
Bakthavatsalam, S., Dodo, K., & Sodeoka, M. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Semantic Scholar. [Link]
Romei, M. G., Boxer, S. G., & Fayer, M. D. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of the American Chemical Society, 144(51), 23474-23486. [Link]
Romei, M. G., Boxer, S. G., & Fayer, M. D. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]
Yamakoshi, H., Dodo, K., et al. (2021). Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. ACS Omega, 6(47), 31523-31530. [Link]
Cleveland, F. F., & Murray, M. J. (1943). Raman Spectra of Acetylenes VI. 1‐Butyne, 1‐Pentyne, 1‐Hexyne, 3‐Hexyne, 4‐Octyne and 1‐Chloro‐1‐heptyne. The Journal of Chemical Physics, 11(9), 450. [Link]
LibreTexts Chemistry. (2022, October 24). 18.1: Theory of Raman Spectroscopy. [Link]
Yamakoshi, H., Dodo, K., et al. (2021). Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. ACS Omega. [Link]
Personal protective equipment for handling 1-Cyclohexyl-1-butyne
Part 1: Executive Safety Summary Chemical Identity: 1-Cyclohexyl-1-butyne CAS: 57497-06-0 Structure: Internal Alkyne (Cyclohexane ring bonded to C1 of a butyne chain). Physical State: Liquid (Colorless to pale yellow).
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
Chemical Identity: 1-Cyclohexyl-1-butyne
CAS: 57497-06-0
Structure: Internal Alkyne (Cyclohexane ring bonded to C1 of a butyne chain).
Physical State: Liquid (Colorless to pale yellow).
The "At-A-Glance" Hazard Matrix
Before opening the bottle, you must understand the specific risk profile. This compound combines the lipophilicity of a cycloalkane with the reactivity of an internal alkyne.
Hazard Class
GHS Code
Description
Operational Implication
Flammability
H227
Combustible Liquid
Flash point is likely >60°C but <93°C. Do not heat open vessels.
Skin Irritant
H315
Causes skin irritation
Lipophilic nature allows rapid dermal absorption and defatting.
Eye Irritant
H319
Causes serious eye irritation
Vapors can cause ocular distress; splashes are debilitating.
Resp. Irritant
H335
May cause respiratory irritation
Fume hood use is mandatory.
Part 2: Risk Assessment & Engineering Controls
As an Application Scientist, I prioritize Engineering Controls over PPE. PPE is your last line of defense, not your first.
Ventilation (Primary Barrier)
Requirement: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
Causality: 1-Cyclohexyl-1-butyne has a significant vapor pressure. Inhalation of high concentrations can lead to central nervous system (CNS) depression (dizziness, drowsiness) due to its hydrocarbon nature.
Static Discharge Mitigation
Risk: Like most non-polar hydrocarbons, this compound can accumulate static charge during transfer, potentially igniting vapors if the flash point is reached.
Control: Ground all metal containers during transfer. If using plastic syringes, ensure the fume hood sash is lowered to the working height to act as a blast shield.
Part 3: Personal Protective Equipment (PPE) Selection
Scientific Rationale: There is limited direct permeation data specifically for CAS 57497-06-0. Therefore, we apply "Read-Across" logic , using data from structural analogs: Cyclohexane (solvent backbone) and Internal Alkynes (functional group).
A. Hand Protection (Gloves)
Do not use Latex. The lipophilic cyclohexane ring will permeate latex in seconds.
Contact Type
Recommended Material
Thickness
Est. Breakthrough
Incidental Splash
Nitrile
≥ 5 mil (0.12 mm)
10–15 mins
Spill/Immersion
Viton® or Silver Shield®
Multi-layer
> 4 hours
Double Gloving
Nitrile over Nitrile
2x 4 mil
Recommended for synthesis
Protocol: Change splash gloves immediately upon contamination. The alkyne moiety does not significantly alter permeation compared to the cyclohexane ring, so standard hydrocarbon protocols apply.
B. Eye & Face Protection[1]
Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient because they do not seal against vapors which can irritate the ocular mucosa.
High Volume (>500 mL): Add a Face Shield over goggles to protect against projectile glass in case of over-pressurization.
Why? Synthetic blends (polyester) will melt into the skin if the combustible liquid ignites.
Clothing: Long pants (cotton) and closed-toe leather/composite shoes.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Matrix
This logic flow ensures you select the correct barriers based on your specific manipulation.
Caption: Decision tree for selecting PPE based on volume and splash potential.
Part 5: Operational Protocols
Safe Transfer Workflow
Objective: Transfer 1-Cyclohexyl-1-butyne from stock bottle to reaction vessel without exposure.
Preparation: Secure the receiving flask in the fume hood. Purge with Nitrogen/Argon if the downstream reaction is air-sensitive (internal alkynes are generally stable, but transition metal catalysts often used with them are not).
Syringe Technique (Preferred for < 20 mL):
Use a glass syringe with a Luer-lock tip.
Insert a long needle to reach the liquid level without tilting the bottle.
Critical: Pull the plunger slowly to prevent cavitation and bubble formation.
Cannula Transfer (Preferred for > 20 mL):
Use positive pressure (inert gas) to push the liquid through a PTFE or stainless steel cannula.
Avoid pouring. Pouring generates static and releases vapors.
Reaction Safety
Internal Alkyne Stability: Unlike terminal alkynes, 1-Cyclohexyl-1-butyne lacks an acidic acetylenic proton. It will not form explosive acetylides with copper or silver salts under standard conditions.
Exotherm Risk: If performing hydrogenation or hydration, anticipate a significant exotherm. Add reagents dropwise and monitor internal temperature.[1]
Part 6: Emergency & Disposal Procedures
Diagram 2: Spill Response Workflow
Caption: Immediate response logic for laboratory-scale spills.